molecular formula C17H19NO3 B8553474 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-hydroxyacetamide

2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-hydroxyacetamide

Cat. No. B8553474
M. Wt: 285.34 g/mol
InChI Key: OZZHWYYPLDILTM-UHFFFAOYSA-N
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Patent
US08624062B2

Procedure details

To 10.0 g of 2-(2,5-dimethylphenoxymethyl)-mandelonitrile (content: 96% by weight), 30 g of xylene, 3.66 g of hydrogen chloride and 0.648 g of water were added. The obtained mixture was heated to 50° C., stirred and maintained at the same temperature for 3 hours to obtain a xylene solution containing 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-hydroxyacetamide (yield: 65.7%). The formation of by-products generated by the hydrolysis of 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-hydroxyacetamide was not recognized.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
Quantity
0.648 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:3]=1[O:4][CH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[CH:8]([OH:11])[C:9]#[N:10].Cl.[OH2:22]>C1(C)C(C)=CC=CC=1>[CH3:1][C:2]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:3]=1[O:4][CH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[CH:8]([OH:11])[C:9]([NH2:10])=[O:22]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(OCC2=C(C(C#N)O)C=CC=C2)C=C(C=C1)C
Name
Quantity
3.66 g
Type
reactant
Smiles
Cl
Name
Quantity
0.648 g
Type
reactant
Smiles
O
Name
Quantity
30 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCC2=C(C=CC=C2)C(C(=O)N)O)C=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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